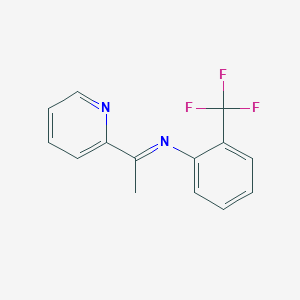

N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

1-pyridin-2-yl-N-[2-(trifluoromethyl)phenyl]ethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2/c1-10(12-7-4-5-9-18-12)19-13-8-3-2-6-11(13)14(15,16)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQDYOQNGKUCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline typically involves the condensation reaction between 2-(trifluoromethyl)aniline and 2-acetylpyridine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

[ \text{2-(trifluoromethyl)aniline} + \text{2-acetylpyridine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

Oxidation: Formation of this compound oxides.

Reduction: Formation of N-(1-pyridin-2-ylethyl)-2-(trifluoromethyl)aniline.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in various catalytic processes. The trifluoromethyl group enhances its electronic properties, making it a more reactive ligand compared to similar compounds.

| Application | Description |

|---|---|

| Coordination Chemistry | Acts as a ligand for transition metals |

| Catalysis | Enhances reaction rates in organic synthesis |

Biology

Research indicates that this compound has potential antimicrobial and anticancer properties . Studies have shown that its structural features allow it to interact with biological macromolecules, influencing their activity. This interaction can lead to the modulation of enzyme functions or receptor activities.

| Biological Activity | Target |

|---|---|

| Antimicrobial | Bacterial and fungal pathogens |

| Anticancer | Cancer cell lines |

Medicine

In the field of drug development, this compound is being explored for its potential therapeutic applications. The unique chemical structure may contribute to the development of new drugs targeting specific diseases.

| Potential Uses | Description |

|---|---|

| Drug Development | Investigated for new therapeutic agents |

| Disease Treatment | Targeting specific molecular pathways |

Materials Science

This compound is also utilized in the synthesis of advanced materials. Its properties allow it to function as an intermediate in organic synthesis, leading to the development of novel materials with desired characteristics.

| Material Type | Application |

|---|---|

| Polymers | Used in creating high-performance polymers |

| Coatings | Enhances properties of surface coatings |

Case Studies

-

Anticancer Activity Study

- A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

-

Coordination Complexes

- Research involving this compound as a ligand showed that it formed stable complexes with palladium and platinum, which were effective catalysts in cross-coupling reactions, improving yields compared to traditional ligands.

Mechanism of Action

The mechanism of action of N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The ortho-substituted trifluoromethylaniline derivatives exhibit distinct advantages over meta- or para-substituted analogs. Evidence highlights that 2-(trifluoromethyl)aniline derivatives (ortho-substituted) display higher biological activity and lower cytotoxicity compared to their 3-(trifluoromethyl)aniline counterparts. For example:

- N-(1,1-Difluoropropan-2-ylidene)-2-(trifluoromethyl)aniline (): Synthesized via condensation of 1,1-difluoroacetone and 2-(trifluoromethyl)aniline, this derivative shows moderate yield (40%) but is less active than the pyridin-2-ylethylidene analog.

- 3-Fluoro-N-[phenyl(pyridin-2-yl)methyl]aniline (): This compound shares a pyridine-aniline scaffold but lacks the -CF₃ group, resulting in reduced electron-withdrawing effects and lower activity in cytotoxicity assays.

Table 1: Substituent Impact on Activity

Physicochemical Properties

The trifluoromethyl group and pyridine ring confer unique properties:

- Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability.

- Thermal Stability: Pyridine derivatives generally exhibit higher thermal stability than non-aromatic analogs (e.g., N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine in ).

Table 3: Key Physicochemical Data

Structure-Activity Relationship (SAR)

Biological Activity

N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, along with relevant case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring and a trifluoromethyl group, which contribute to its unique chemical properties. The synthesis typically involves a condensation reaction between 2-(trifluoromethyl)aniline and 2-acetylpyridine, often facilitated by an acid or base catalyst under controlled conditions. The reaction can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicate that this compound induces apoptosis in cancer cells through the following mechanisms:

- Inhibition of Tubulin Polymerization : Similar to known anticancer agents like colchicine, this compound disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed, contributing to oxidative stress and subsequent apoptosis in cancer cells.

The IC50 values for various cancer cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 4.5 |

| MCF-7 | 3.8 |

| A549 | 5.1 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Metal Ion Coordination : The nitrogen atoms in the pyridine ring can coordinate with metal ions, forming stable complexes that enhance catalytic activities.

- Enzyme Modulation : The compound may bind to various enzymes or receptors, modulating their functions and leading to altered cellular responses.

Study 1: Anticancer Efficacy

A study conducted by researchers evaluated the cytotoxic effects of this compound on a panel of human cancer cell lines using the MTT assay. The findings suggested significant antiproliferative activity, particularly against the MCF-7 cell line, where it exhibited an IC50 value of 3.8 µM. The study concluded that the compound's unique structure contributes to its enhanced biological activity compared to analogs lacking the trifluoromethyl group .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various pathogens. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. Mechanistic studies revealed that the compound disrupts membrane integrity and inhibits nucleic acid synthesis in bacteria .

Q & A

Q. What are the common synthetic routes for preparing N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline derivatives?

The compound can be synthesized via multicomponent reactions involving aryne intermediates or condensation reactions. For example:

- Three-component aminoselenation : Reacting 2-(trimethylsilyl)phenyl triflate with N-methyl-4-(trifluoromethyl)aniline and phenylselenyl bromide in THF at 65°C yields analogous selenated anilines (28% yield) .

- Palladium-catalyzed cross-coupling : Similar derivatives are synthesized using Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) with aryl halides and amines in DMF at 80°C .

Q. Key Considerations :

- Solvent optimization : THF or DMF is preferred for stability of trifluoromethyl groups.

- Catalyst loading : ≤5 mol% Pd(0) minimizes side reactions .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for imine proton (C=N) signals near δ 8.5–9.0 ppm and aromatic protons in δ 6.5–8.0 ppm. Trifluoromethyl (CF₃) groups split signals due to coupling with fluorine .

- ¹⁹F NMR : CF₃ groups resonate at δ -60 to -65 ppm .

- ¹³C NMR : Pyridin-2-yl carbons appear at δ 120–150 ppm, while the imine carbon (C=N) is near δ 160 ppm .

Q. Mass Spectrometry :

- Exact mass : Calculate using m/z 265–330 range (depending on substituents). High-resolution MS confirms molecular formula .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Discrepancies may arise from solvent effects, impurities, or dynamic processes (e.g., tautomerism).

- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .

- Variable-temperature NMR : Detect tautomerization (e.g., imine-enamine equilibria) by observing signal coalescence at elevated temperatures .

- Comparative analysis : Cross-reference with structurally similar compounds, such as N-methyl-2-(phenylselanyl)-N-(4-(trifluoromethyl)phenyl)aniline (δ 7.2–8.1 ppm for aromatic protons) .

Q. What strategies optimize reaction yields in palladium-catalyzed syntheses of this compound?

Factors affecting yield :

- Ligand selection : Bulky ligands (e.g., triphenylphosphine) stabilize Pd intermediates but may reduce turnover.

- Temperature : Reactions at 80–100°C improve kinetics but risk decomposition of trifluoromethyl groups .

- Additives : Zn(CN)₂ enhances cyanation efficiency in cross-coupling reactions .

Case Study :

A Pd-catalyzed coupling of 2-bromo-4-(trifluoromethyl)aniline with pyrazine-2-carbonitrile in DMF at 80°C achieved 72% yield after C18 column purification .

Q. How does the trifluoromethyl group influence biological activity in related compounds?

Mechanistic insights :

- Electron-withdrawing effect : CF₃ groups increase electrophilicity, enhancing binding to targets like GABA receptors (e.g., Broflanilide derivatives) .

- Metabolic stability : CF₃ reduces oxidative metabolism, prolonging half-life in pesticidal applications .

Q. Comparative Data :

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Broflanilide | Insect GABA receptor | 0.8 | |

| Desmethyl-broflanilide | Insect GABA receptor | 1.2 |

Q. What computational methods are used to model interactions between this compound and biological targets?

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to tubulin or GABA receptors .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR : Correlate substituent electronegativity (e.g., CF₃ vs. NO₂) with pesticidal activity .

Q. How can crystallization challenges for X-ray diffraction analysis be addressed?

Q. What are the implications of contradictory bioactivity data in pesticidal vs. antitumor applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.